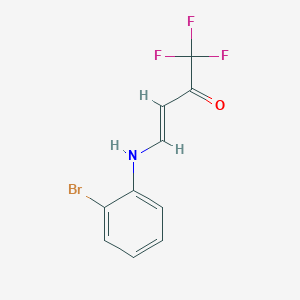

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, also known as 4-BPA-TFB, is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-bromophenylalanine and a member of the trifluorobut-3-en-2-one family. This compound has been used in a variety of scientific research applications, including as a model compound for drug development, as a fluorescent dye, and as a building block for organic synthesis.

Applications De Recherche Scientifique

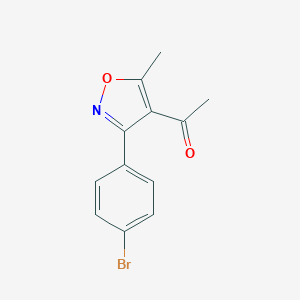

Synthesis of Heterocyclic Compounds

4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derived from compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, are utilized in the synthesis of pyrroles and other bicyclic heteroaromatics. These compounds, obtained through cyclization processes, feature trifluoromethyl substitution and are significant in various chemical syntheses (Andrew & Mellor, 2000).

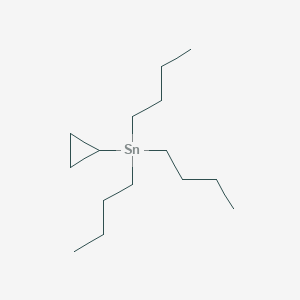

Cycloaddition and Cross-Coupling Reactions

The compound and its variants participate in cycloaddition reactions with conjugated dienes, yielding cycloadducts. These cycloadducts, especially those derived from halogenated trifluorobut-3-yn-2-ones, are significant in cross-coupling reactions with organozinc compounds, indicating their role in complex chemical syntheses (Koldobskii et al., 2009).

Synthesis of Donor–Acceptor Cyclopropanes

4-Aryl-3-bromo-1,1,1-trifluorobut-3-en-2-ones are used in the synthesis of diethyl 2-aryl-3-(trifluoroacetyl)cyclopropane-1,1-dicarboxylates. These products represent a family of donor–acceptor cyclopropanes, serving as crucial precursors for various cycloaddition reactions. The reactions are notable for their mild conditions and quick completion, especially when compared to their fluorine-free counterparts (Romanov et al., 2020).

Copolymerization Processes

Compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one are used in copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes like 4-bromo-1,1,2-trifluorobut-1-ene leads to the formation of bromo-containing poly(vinylidene fluoride)s. These materials are important for further chemical modifications, including elimination or nucleophilic substitution reactions, showcasing the compound's role in creating functional polymers (Guiot et al., 2005).

Propriétés

IUPAC Name |

(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHNWWMBECUQCJ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)